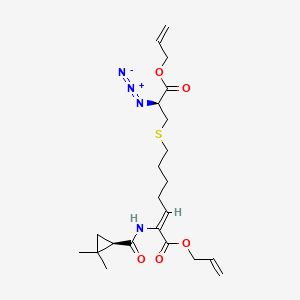
Allyloxy-2-azido-3-oxopropyl)thio Cilastatin Derivative
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyloxy-2-azido-3-oxopropyl)thio Cilastatin Derivative: is a complex organic compound with the molecular formula C22H32N4O5S and a molecular weight of 464.58. This compound is primarily used as a building block in various chemical syntheses and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Allyloxy-2-azido-3-oxopropyl)thio Cilastatin Derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the azido group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Allyloxy-2-azido-3-oxopropyl)thio Cilastatin Derivative has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Allyloxy-2-azido-3-oxopropyl)thio Cilastatin Derivative involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cilastatin: A related compound used to inhibit renal dehydropeptidase and enhance the efficacy of certain antibiotics.
Allyloxy derivatives: Compounds with similar allyloxy groups that exhibit comparable reactivity and applications.
Azido derivatives: Compounds containing azido groups, known for their use in click chemistry and bioorthogonal reactions.
Uniqueness
Allyloxy-2-azido-3-oxopropyl)thio Cilastatin Derivative stands out due to its combination of functional groups, which confer unique reactivity and versatility in chemical synthesis and research applications. Its ability to undergo multiple types of reactions and its potential biological activities make it a valuable compound in various scientific fields.
Eigenschaften
Molekularformel |
C22H32N4O5S |
|---|---|
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
prop-2-enyl (Z)-7-[(2S)-2-azido-3-oxo-3-prop-2-enoxypropyl]sulfanyl-2-[[(1R)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate |
InChI |
InChI=1S/C22H32N4O5S/c1-5-11-30-20(28)17(24-19(27)16-14-22(16,3)4)10-8-7-9-13-32-15-18(25-26-23)21(29)31-12-6-2/h5-6,10,16,18H,1-2,7-9,11-15H2,3-4H3,(H,24,27)/b17-10-/t16-,18+/m0/s1 |
InChI-Schlüssel |
CXNAHQMEHCTYKS-UZSWTGNESA-N |
Isomerische SMILES |
CC1(C[C@H]1C(=O)N/C(=C\CCCCSC[C@H](C(=O)OCC=C)N=[N+]=[N-])/C(=O)OCC=C)C |
Kanonische SMILES |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)OCC=C)N=[N+]=[N-])C(=O)OCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


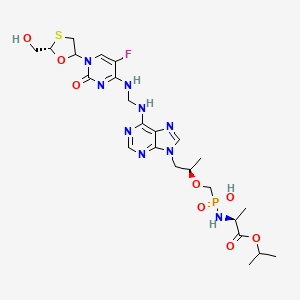
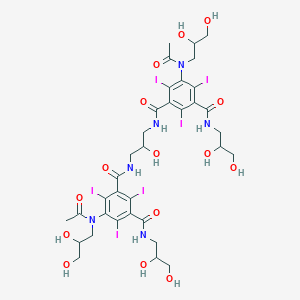
![4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine](/img/structure/B13854410.png)
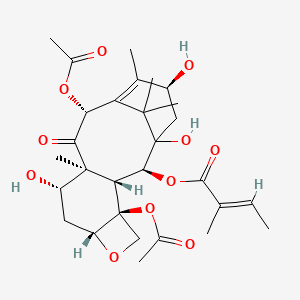





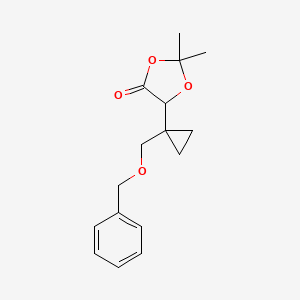
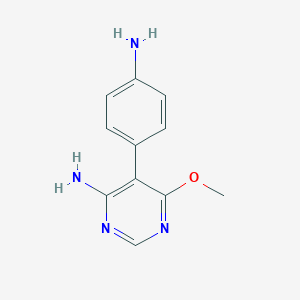
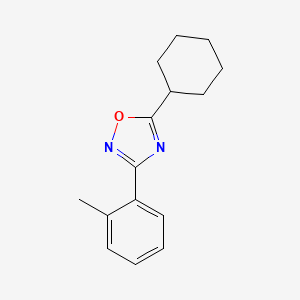
![1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone](/img/structure/B13854472.png)
![(4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13854485.png)
